molecular formula C8H14N2S B020473 2-(Cyclopentylthio)-4,5-dihydro-1H-imidazole CAS No. 100720-89-6

2-(Cyclopentylthio)-4,5-dihydro-1H-imidazole

Cat. No.: B020473
CAS No.: 100720-89-6
M. Wt: 170.28 g/mol
InChI Key: BIYNQKXPBQIPGO-UHFFFAOYSA-N
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Description

2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a cyclopentylsulfanyl group Imidazoles are a class of organic compounds known for their aromatic five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a cyclopentylthiol in the presence of a catalyst such as nickel. The reaction proceeds through a series of steps including addition, tautomerization, and cyclization to form the desired imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. The specific conditions would be tailored to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The cyclopentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopentylsulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylsulfanyl-4,5-dihydro-1H-imidazole
  • 2-ethylsulfanyl-4,5-dihydro-1H-imidazole
  • 2-propylsulfanyl-4,5-dihydro-1H-imidazole

Uniqueness

2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole is unique due to the presence of the cyclopentylsulfanyl group, which can impart distinct physicochemical properties compared to its analogs. This group can influence the compound’s solubility, stability, and binding interactions, making it a valuable scaffold for the development of new molecules with specific desired properties .

Properties

CAS No.

100720-89-6

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C8H14N2S/c1-2-4-7(3-1)11-8-9-5-6-10-8/h7H,1-6H2,(H,9,10)

InChI Key

BIYNQKXPBQIPGO-UHFFFAOYSA-N

SMILES

C1CCC(C1)SC2=NCCN2

Canonical SMILES

C1CCC(C1)SC2=NCCN2

Synonyms

1H-Imidazole,2-(cyclopentylthio)-4,5-dihydro-(9CI)

Origin of Product

United States

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